molecular formula C35H55BrN2 B14496901 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 64697-42-3

2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14496901
CAS No.: 64697-42-3
M. Wt: 583.7 g/mol
InChI Key: LNRWMKRCSMGILC-UHFFFAOYSA-N
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Description

2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes dibenzyl and octadecyl groups attached to the imidazole ring, making it a quaternary ammonium salt with bromide as the counterion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with octadecyl bromide in the presence of a base to form the intermediate, followed by cyclization with formaldehyde and ammonium acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like chloride, iodide, or other organic groups can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of quaternary ammonium salts with different counterions .

Mechanism of Action

The mechanism by which 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where it targets microbial cell membranes .

Comparison with Similar Compounds

  • 1,3-Dibenzyl-2-octadecylimidazolium bromide
  • 2,4-Dibenzyl-1-octadecylimidazolium chloride
  • 1,2-Dibenzyl-3-octadecylimidazolium iodide

Comparison: Compared to these similar compounds, 2,3-Dibenzyl-1-octadecyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct physicochemical properties, such as solubility and membrane interaction capabilities, making it particularly effective in applications requiring membrane disruption .

Properties

CAS No.

64697-42-3

Molecular Formula

C35H55BrN2

Molecular Weight

583.7 g/mol

IUPAC Name

2,3-dibenzyl-1-octadecyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C35H54N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-36-29-30-37(32-34-26-21-18-22-27-34)35(36)31-33-24-19-17-20-25-33;/h17-22,24-27,29-30,35H,2-16,23,28,31-32H2,1H3;1H

InChI Key

LNRWMKRCSMGILC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[NH+]1C=CN(C1CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-]

Origin of Product

United States

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